Cyclohexylamine Hydroiodide

概要

説明

Cyclohexylamine Hydroiodide is an organic compound with the chemical formula C₆H₁₄IN. It is a white crystalline solid that is highly soluble in water and alcohols but only slightly soluble in ether. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes, including electroplating, metal treatment, and as a biocide .

準備方法

Cyclohexylamine Hydroiodide can be synthesized through several methods:

Reaction with Hydroiodic Acid: Cyclohexylamine reacts with hydroiodic acid to form this compound.

Direct Iodination: Cyclohexylamine can also be directly iodinated using iodine in the presence of a reducing agent.

Industrial production often involves the reaction of cyclohexylamine with hydroiodic acid due to its simplicity and efficiency.

化学反応の分析

Cyclohexylamine Hydroiodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone oxime, which is a precursor for the production of nylon-6.

Reduction: The compound can be reduced to cyclohexylamine, which is used in the synthesis of other organic compounds.

Substitution: This compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis Applications

Cyclohexylamine hydroiodide serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agricultural chemicals. Its role as a precursor in the formation of nitrogen-containing heterocycles is noteworthy.

Key Synthesis Pathways:

- Formation of Cyclohexanol : this compound reacts with sodium nitrite under acidic conditions to yield cyclohexanol, a valuable intermediate in organic synthesis.

- Ionic Liquids : It can be utilized to produce ionic liquids, which have applications in material science, such as electrolytes in batteries and catalysts for chemical reactions.

Pharmaceutical Applications

Cyclohexylamine derivatives are being investigated for their therapeutic properties. The hydroiodide form is noted for potential analgesic and anticonvulsant effects, although further research is necessary to establish efficacy and safety in humans.

Pharmaceutical Research Findings:

- Analgesic Effects : Preliminary studies suggest that this compound may exhibit pain-relief properties, making it a candidate for further pharmacological exploration.

- Anticonvulsant Activity : Similar derivatives have been evaluated for their ability to prevent seizures, indicating a potential role in treating neurological disorders.

The biological implications of this compound are closely linked to its parent compound. It has been classified as a nerve poison with neurotoxic effects observed upon acute exposure.

Health Risks:

- Toxicological Studies : Research indicates that exposure may lead to respiratory distress and skin irritation. Long-term exposure poses risks such as methemoglobinemia.

- Metabolic Pathways : Studies on metabolism reveal that cyclohexylamine is converted into various metabolites, including cyclohexanol, which may have implications for its biological activity.

Industrial Applications

This compound finds utility in several industrial sectors due to its chemical properties.

Industrial Uses Include:

- Corrosion Inhibition : It is employed as a corrosion inhibitor in boiler feed water systems.

- Chemical Intermediates : The compound serves as a precursor for the synthesis of insecticides, plasticizers, and rubber chemicals.

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Formation of cyclohexanol |

| Pharmaceuticals | Potential analgesic and anticonvulsant effects | Ongoing studies on efficacy |

| Biological Activity | Neurotoxic effects observed; risks include respiratory distress | Toxicological assessments |

| Industrial Use | Corrosion inhibitor; precursor for various chemicals | Utilized in boiler systems |

Case Study 1: Pharmaceutical Research

A recent study investigated the analgesic properties of cyclohexylamine derivatives. The results indicated significant pain-relief effects in animal models, warranting further clinical trials to assess human applicability .

Case Study 2: Toxicology Assessment

A comprehensive toxicological assessment highlighted the neurotoxic potential of this compound. Acute exposure led to observable respiratory distress in test subjects, emphasizing the need for careful handling and usage guidelines .

作用機序

The mechanism of action of Cyclohexylamine Hydroiodide involves its interaction with various molecular targets:

Oxidation Mechanism: During oxidation, cyclohexylamine is converted to cyclohexanone oxime through the formation of an intermediate Schiff base.

Reduction Mechanism: In reduction reactions, the compound is reduced to cyclohexylamine, which can further participate in various organic synthesis reactions.

Biological Mechanism: This compound can affect biological systems by interacting with amine receptors and enzymes involved in amine metabolism.

類似化合物との比較

Cyclohexylamine Hydroiodide can be compared with other similar compounds such as:

Cyclohexylamine: A primary amine with similar chemical properties but without the iodide ion.

Cyclohexanone: An intermediate in the production of nylon-6, formed by the oxidation of cyclohexylamine.

Cyclohexanol: An alcohol that can be converted to cyclohexylamine through hydrogenation.

This compound is unique due to its iodide component, which makes it useful in specific substitution reactions and as a precursor for other iodinated compounds.

生物活性

Cyclohexylamine hydroiodide is a compound that has garnered attention for its various biological activities. This article delves into the pharmacological effects, toxicological data, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Cyclohexylamine (CHA), the active component of this compound, is a cyclic amine with significant biological implications. It is metabolized in the body primarily through deamination and ring hydroxylation, leading to various metabolites such as cyclohexanol and trans-cyclohexane-1,2-diol . In humans, the metabolic pathway predominantly results in deaminated products, while in animals like rats and guinea pigs, both deamination and hydroxylation occur .

Pharmacological Activities

1. Cardiovascular Effects:

Cyclohexylamine has been shown to induce contraction in isolated rat vas deferens and ileal strips. This contraction is mediated by serotonergic receptors, particularly the 5-HT2A subtype . The dose-response relationship indicates that higher concentrations of CHA enhance the contractile response significantly (P < 0.001) when combined with serotonin .

2. Toxicological Concerns:

Long-term exposure studies have revealed that high doses of cyclohexylamine can lead to severe health issues, including bladder tumors in rats when administered at 2600 mg/kg body weight per day . Furthermore, chronic exposure has been associated with renal calcification and testicular atrophy in male rats .

3. Central Nervous System Effects:

CHA exhibits sympathomimetic effects, such as increased heart rate and muscle rigidity at higher doses. In animal studies, intravenous administration resulted in significant CNS effects including prolonged sedation and convulsions . The observed LD50 values for CHA vary by species; for instance, it is approximately 200 mg/kg in unspecified species and 150-175 mg/kg in rabbits .

Study 1: Long-term Feeding Study

A two-year feeding study conducted on Wistar rats evaluated the effects of cyclohexylamine hydrochloride at various concentrations (0, 600, 2000, or 6000 ppm). The study found significant histopathological changes at higher doses, including lung macrophage accumulation and testicular atrophy . Notably, no adverse effects were reported at lower doses (600 ppm), indicating a dose-dependent relationship regarding toxicity.

Study 2: Acute Exposure Effects

In another study assessing acute exposure to cyclohexylamine, symptoms such as lightheadedness, nausea, and slurred speech were reported following accidental inhalation of the compound. The airborne concentration resulting in a 50% decrease in respiratory rate was determined to be 210 mg/m³ (51 ppm) .

Data Summary

| Study | Dosage | Findings |

|---|---|---|

| Long-term Feeding Study | 600 - 6000 ppm | Lung macrophages, testicular atrophy observed at high doses |

| Acute Exposure Study | Varies | Symptoms included lightheadedness and nausea |

| Tumor Study | 2600 mg/kg/day | Bladder tumors found in treated rats |

特性

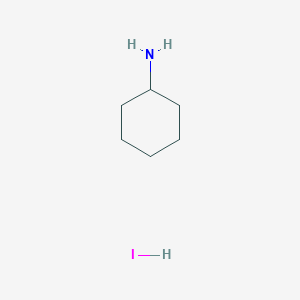

IUPAC Name |

cyclohexanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYRINYTHSORGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45492-87-3 | |

| Record name | Cyclohexylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。